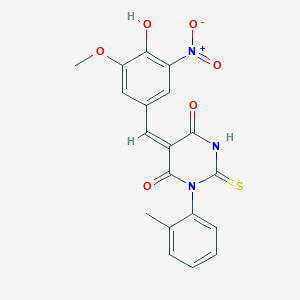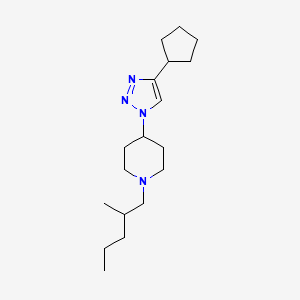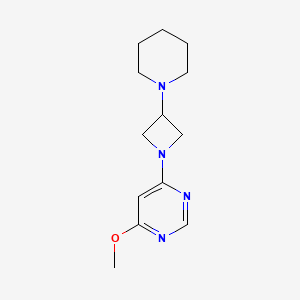![molecular formula C15H11BrN4OS B3911363 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3911363.png)
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
Descripción general
Descripción
“N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would involve a careful analysis of its different functional groups and how they are connected. This typically involves techniques like NMR, IR, and MS spectroscopies .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have significant therapeutic potential . They are believed to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on similar compounds, 5-(3-bromophenyl)-n-aryl-4h-1,2,4-triazol-3-amine analogs, has described their characterization, anticancer activity, molecular docking studies, adme, and toxicity prediction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTU has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it readily available for use in scientific research studies. However, BPTU has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of BPTU. One potential area of research is the development of BPTU-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of BPTU, which may provide insights into its therapeutic potential. Additionally, further studies are needed to explore the safety and efficacy of BPTU in humans.
Aplicaciones Científicas De Investigación
BPTU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, anti-inflammatory, and anticancer properties. BPTU has also been reported to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. The compound has been tested in various scientific research studies, including in vitro and in vivo studies, and has shown promising results.
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS/c16-11-6-4-5-10(9-11)13-19-20-15(22-13)18-14(21)17-12-7-2-1-3-8-12/h1-9H,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFAWASYCAANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3911297.png)

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3911307.png)




![2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3911351.png)
![2-[5-(3-cyclohexen-1-yl)-1,3-dioxan-2-yl]phenol](/img/structure/B3911354.png)
![N-(4-chlorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3911361.png)
![4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911369.png)
![2-{5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B3911377.png)
